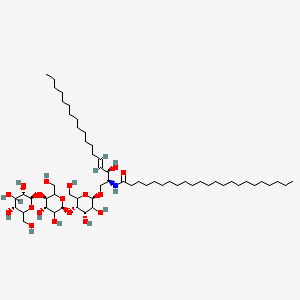
N-TRicosanoyl ceramide trihexoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Tricosanoyl ceramide trihexoside: C23 Globotriaosylceramide (d18:1/23:0) . It is an ester product with the molecular formula C59H111NO18 and a molecular weight of 1122.51 g/mol . This compound is primarily used in scientific research and is not intended for personal use .
作用机制
Target of Action
N-Tricosanoyl ceramide trihexoside, also known as C23 Globotriaosylceramide, is a well-defined ceramide trihexoside . It is a type of glycosphingolipid that is primarily found in mammalian cell membranes . The compound’s primary targets are various toxins, including shiga toxins and shiga-like toxins . These toxins require specific fatty acids on the ceramide portion of the compound to show affinity in binding .
Mode of Action
The compound interacts with its targets by serving as a receptor for the toxins . The interaction between the compound and the toxins leads to changes in cellular signaling .
Biochemical Pathways
The compound is involved in the sphingolipid biosynthesis pathway . An accumulation of the compound in cellular membranes due to a lack of alpha-galactosidase to convert it into lactosyl ceramide results in Fabry disease . An inability to convert the compound to globoside due to mutations in the gene sequence leads to the Pk Blood Group Phenotype .
Pharmacokinetics
It is known that the compound is soluble in chloroform/methanol (2:1), dmso, and hot methanol . This solubility may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in cellular signaling and its interaction with various toxins . In Fabry disease, an accumulation of the compound in cellular membranes can occur . It appears that under certain conditions, the compound can enhance anticoagulant activity . The compound has also been studied as a tool to investigate lymphocyte activation .
Action Environment
It is known that the compound is stable at -20°c . Large emissions of the compound should be reported to the emergency services and the Environment Agency .
生化分析
Biochemical Properties
N-TRicosanoyl ceramide trihexoside is involved in cellular signaling and has been identified as a receptor for various toxins, including shiga toxins and shiga-like toxins . Some toxins, such as veratoxins from Escherichia coli, require specific fatty acids on the ceramide portion of this compound to show affinity in binding .
Cellular Effects
The accumulation of this compound in cellular membranes due to a lack of alpha-galactosidase to convert it into lactosyl ceramide results in Fabry disease . It has also been studied as a tool to investigate lymphocyte activation .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that it interacts with various biomolecules, potentially influencing their function. For instance, it has been identified as a receptor for various toxins .
Temporal Effects in Laboratory Settings
It is known that it can be used as an excellent standard for the identification of ceramide trihexoside in Fabry disease by HPLC and mass spectrometry .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway . It is synthesized primarily through the de novo synthesis pathway, sphingomyelin metabolism pathway, and salvage pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Tricosanoyl ceramide trihexoside involves the esterification of ceramide with tricosanoic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC) , and is carried out in an organic solvent like dichloromethane (DCM) . The reaction conditions include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield . The product is then purified using techniques such as column chromatography and recrystallization to achieve high purity levels .
化学反应分析
Types of Reactions: N-Tricosanoyl ceramide trihexoside undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with nucleophiles like hydroxide ions (OH-) or amines (NH2-) .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Hydroxide ions in an aqueous solution at room temperature.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ceramides.
科学研究应用
N-Tricosanoyl ceramide trihexoside has a wide range of applications in scientific research, including:
相似化合物的比较
N-Tricosanoyl ceramide trihexoside is unique compared to other similar compounds due to its specific fatty acid chain length and glycosylation pattern . Similar compounds include:
- N-Palmitoyl ceramide trihexoside (C16 Globotriaosylceramide)
- N-Stearoyl ceramide trihexoside (C18 Globotriaosylceramide)
- N-Lignoceroyl ceramide trihexoside (C24 Globotriaosylceramide)
These compounds differ in their fatty acid chain lengths, which can influence their biological activity and physicochemical properties .
属性
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H111NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-47(65)60-42(43(64)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)41-73-57-53(71)50(68)55(45(39-62)75-57)78-59-54(72)51(69)56(46(40-63)76-59)77-58-52(70)49(67)48(66)44(38-61)74-58/h34,36,42-46,48-59,61-64,66-72H,3-33,35,37-41H2,1-2H3,(H,60,65)/b36-34+/t42-,43+,44?,45?,46?,48-,49?,50-,51-,52-,53?,54?,55+,56-,57+,58+,59-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXYBODBPUDJGN-SLJKBHQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H111NO18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)
![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)
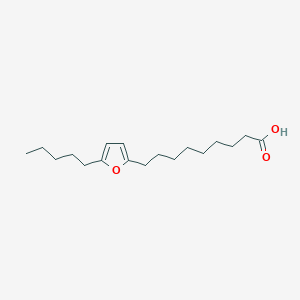
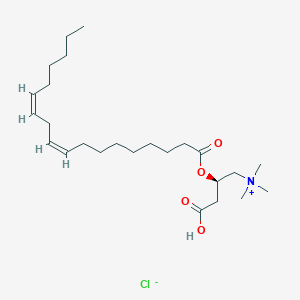

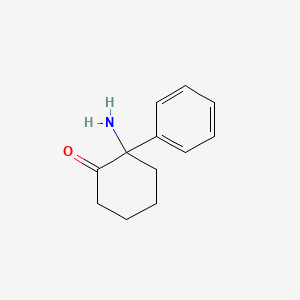

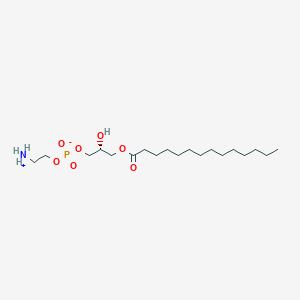
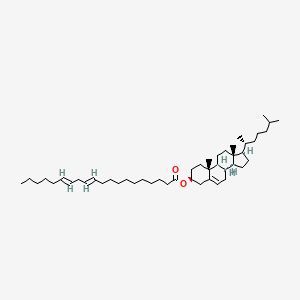
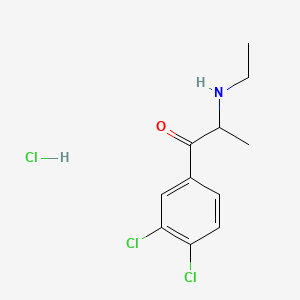

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)
![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)

